Cetirizine Ethyl Ester

Catalog No.
S783885
CAS No.
246870-46-2
M.F
C23H29ClN2O3
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetirizine Ethyl Ester

CAS Number

246870-46-2

Product Name

Cetirizine Ethyl Ester

IUPAC Name

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3

InChI Key

ASHQTVRYHSZGQY-UHFFFAOYSA-N

SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Ethyl Ester; [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Ethyl Ester; USP Cetrizine Related Compound A;

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Cetirizine Ethyl Ester (CEE) is a chemical compound derived from Cetirizine, a well-known second-generation antihistamine medication commonly sold under the brand name Zyrtec []. While CEE itself is not a marketed drug, it holds significance in the scientific research field for a few key reasons:

  • Impurity Analysis of Cetirizine

    During the manufacturing process of Cetirizine, CEE can form as an impurity. Research plays a crucial role in ensuring the quality and purity of marketed drugs. Therefore, scientists utilize CEE as a reference standard to detect and quantify its presence in Cetirizine formulations []. This helps to ensure that the final medication meets the necessary quality control standards.

  • Drug Development Studies

    In the development of new medications, scientists often perform studies on related compounds to understand their properties and potential applications. CEE can be a valuable tool in such studies as it shares structural similarities with Cetirizine. By studying CEE's behavior, researchers can gain insights that may inform the development of novel antihistamines or drugs with similar mechanisms of action.

  • Metabolic Studies

    The human body metabolizes drugs into various forms. Studying these metabolites helps scientists understand how the body absorbs, distributes, and eliminates medications. While there is limited information on the specific metabolism of CEE in humans, research may explore this aspect to gain a more comprehensive picture of Cetirizine's metabolism.

Cetirizine Ethyl Ester is a chemical compound with the molecular formula C23H29ClN2O3. It is an ester derivative of cetirizine, which is a widely used antihistamine. Cetirizine itself is known for its effectiveness in treating allergic reactions, such as hay fever and urticaria. The ethyl ester form is believed to enhance certain pharmacological properties compared to its parent compound, potentially improving its bioavailability and therapeutic effects .

, primarily hydrolysis, which converts it back to cetirizine. This reaction is crucial as it determines the compound's efficacy and duration of action in therapeutic applications. The hydrolysis process can be influenced by factors such as pH and temperature, affecting the rate at which the ester is converted to its active form .

Additionally, cetirizine can react with polyols like sorbitol and glycerol to form monoesters. This reaction highlights the versatility of cetirizine in forming different ester derivatives, which can have varied pharmacological properties .

Cetirizine Ethyl Ester exhibits antihistaminic activity similar to that of cetirizine. It works by blocking the H1 histamine receptors, thereby alleviating symptoms associated with allergic reactions. Research indicates that this compound may also possess anti-inflammatory properties, making it beneficial for conditions involving inflammation alongside allergic responses .

Moreover, studies suggest that cetirizine and its esters may have a favorable safety profile, with lower sedation effects compared to first-generation antihistamines, making them suitable for long-term use in allergy management .

The synthesis of Cetirizine Ethyl Ester typically involves the esterification of cetirizine with ethanol in the presence of an acid catalyst. The general reaction can be summarized as follows:

  • Reactants: Cetirizine and ethanol.
  • Catalyst: Acid catalyst (e.g., sulfuric acid).
  • Process:
    • Combine cetirizine and ethanol.
    • Heat the mixture under reflux conditions.
    • Allow the reaction to proceed until completion.
    • Purify the product through techniques such as recrystallization or chromatography.

This method ensures high yields of the desired ethyl ester while minimizing by-products .

Cetirizine Ethyl Ester has several applications in medicine, primarily in treating allergic conditions such as:

  • Allergic rhinitis (hay fever)
  • Chronic urticaria (hives)
  • Angioedema (swelling beneath the skin)

Due to its improved pharmacokinetic properties compared to cetirizine, it may also be explored for use in formulations aimed at enhancing drug delivery systems .

Studies on interaction profiles indicate that Cetirizine Ethyl Ester may interact with various medications and substances. Its antihistaminic effects can be potentiated or diminished by other drugs affecting liver enzymes involved in drug metabolism (e.g., cytochrome P450). Additionally, co-administration with alcohol or central nervous system depressants may enhance sedative effects, although cetirizine itself is classified as a non-sedating antihistamine .

Cetirizine Ethyl Ester shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
CetirizineParent compoundAntihistamineNon-sedating; long-acting
LevocetirizineEnantiomer of cetirizineAntihistamineMore potent than racemic cetirizine
HydroxyzineParent compoundAntihistamine; anxiolyticSedating; used for anxiety and sleep disorders
FexofenadineSecond-generation antihistamineAntihistamineNon-sedating; less likely to cause drowsiness

Cetirizine Ethyl Ester's unique position lies in its enhanced bioavailability and potential for reduced side effects compared to traditional antihistamines .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 04-14-2024

Explore Compound Types